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Compound of Interest

Compound Name: Yukovanol

Cat. No.: B3038131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Yukovanol, a naturally occurring flavonoid. The information presented herein is essential for

the identification, characterization, and further investigation of this compound in academic and

industrial research settings, particularly in the context of drug discovery and development.

Spectroscopic Data Summary
The structural elucidation of Yukovanol is critically dependent on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data derived

from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of
Yukovanol
Due to the absence of a publicly available, peer-reviewed scientific article detailing the

complete NMR data for Yukovanol, the following table presents expected chemical shift

ranges for the proton and carbon nuclei based on the known structure of Yukovanol and

typical values for similar flavonoid compounds. These are predictive values and should be

confirmed by experimental data.
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Position Predicted ¹H NMR δ (ppm) Predicted ¹³C NMR δ (ppm)

2 5.0 - 5.5 (dd) ~79

3 4.5 - 5.0 (d) ~72

4 - ~197

4a - ~103

5 - ~162

6 6.0 - 6.2 (s) ~95

7 - ~165

8 - ~105

8a - ~158

1' - ~130

2', 6' 7.2 - 7.4 (d) ~128

3', 5' 6.8 - 7.0 (d) ~115

4' - ~159

2'' - ~78

3'' 5.5 - 5.7 (d) ~128

4'' 6.5 - 6.7 (d) ~116

5'' 1.4 - 1.6 (s, 6H) ~28

5-OH 12.0 - 13.0 (s) -

7-OH 9.0 - 10.0 (s) -

4'-OH 9.0 - 10.0 (s) -

Predicted values are based on analogous flavonoid structures and general NMR principles.

Actual experimental values may vary.
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Table 2: Mass Spectrometry Data of Yukovanol
The mass spectrometry data for Yukovanol is crucial for confirming its molecular weight and

elemental composition.

Parameter Value Source

Molecular Formula C₂₀H₁₈O₆ PubChem[1]

Molecular Weight 354.4 g/mol PubChem[1]

Exact Mass 354.11033829 Da PubChem[1]

Fragmentation Pattern: A detailed experimental mass spectrum with fragmentation analysis for

Yukovanol is not readily available in the public domain. However, based on the structure of

flavonoids, the fragmentation in ESI-MS/MS would likely involve Retro-Diels-Alder (RDA)

reactions in the C-ring, leading to characteristic fragment ions. The loss of small molecules

such as H₂O, CO, and CH₃ radicals from the molecular ion would also be expected.

Table 3: UV-Vis Spectroscopic Data of Yukovanol
The UV-Vis spectrum of flavonoids typically shows two major absorption bands, referred to as

Band I (300-400 nm) and Band II (240-280 nm). These bands arise from the electronic

transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

Band Predicted λmax (nm)

Band I 320 - 350

Band II 280 - 290

Predicted values are based on the UV-Vis spectra of structurally similar flavonoids.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Yukovanol are not

available in a specific publication. However, the following are generalized methodologies

typically employed for the analysis of flavonoid compounds.
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NMR Spectroscopy
Sample Preparation: A sample of pure Yukovanol (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all

carbon atoms. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for the complete and

unambiguous assignment of proton and carbon signals.

Mass Spectrometry
Sample Preparation: A dilute solution of Yukovanol is prepared in a suitable solvent such as

methanol or acetonitrile, often with the addition of a small amount of formic acid or

ammonium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

commonly used.

Data Acquisition:

Full Scan MS: The instrument is operated in full scan mode to determine the accurate

mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced

dissociation (CID) to generate fragment ions, providing structural information. The collision
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energy is optimized to produce a rich fragmentation spectrum.

UV-Vis Spectroscopy
Sample Preparation: A solution of Yukovanol of known concentration is prepared in a UV-

transparent solvent, typically methanol or ethanol.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-

600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance

(λmax) are recorded.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a natural

product like Yukovanol using the described spectroscopic techniques.
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Workflow for Yukovanol Analysis
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Spectroscopic Analysis

Data Interpretation

Structure Confirmation
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Determine Molecular Formula
& Fragmentation Assign Proton & Carbon Signals Identify Chromophores

Structure Elucidation of Yukovanol

Click to download full resolution via product page

Caption: Logical workflow for the isolation and structural elucidation of Yukovanol.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and UV-Vis

data, are predictive and based on the analysis of similar compounds. For definitive

characterization, it is imperative to acquire experimental data from a purified sample of

Yukovanol. The lack of a primary peer-reviewed publication with this data highlights a gap in

the available scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3038131?utm_src=pdf-body-img
https://www.benchchem.com/product/b3038131?utm_src=pdf-body
https://www.benchchem.com/product/b3038131?utm_src=pdf-body
https://www.benchchem.com/product/b3038131?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Yukovanol | C20H18O6 | CID 14542257 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Yukovanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038131#spectroscopic-data-of-yukovanol-nmr-ms-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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